2-chloro-4-methyl-N-propylbenzamide
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Overview
Description
2-Chloro-4-methyl-N-propylbenzamide is an organic compound belonging to the benzamide class It features a benzene ring substituted with a chlorine atom at the second position, a methyl group at the fourth position, and a propyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-N-propylbenzamide typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 4-methyl-2-nitrotoluene.
Reduction: The nitro group is reduced to an amine, yielding 4-methyl-2-aminotoluene.
Acylation: The amine is then acylated with propionyl chloride to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-Chloro-4-methyl-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chloro-4-methyl-N-propylbenzamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzene ring influence the compound’s binding affinity and specificity. The propyl group attached to the amide nitrogen can affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-Chloro-4-methylbenzamide: Lacks the propyl group, which may affect its pharmacokinetic properties.
4-Methyl-N-propylbenzamide: Lacks the chlorine atom, potentially altering its reactivity and binding characteristics.
2-Chloro-N-propylbenzamide: Lacks the methyl group, which can influence its chemical stability and biological activity.
Uniqueness: 2-Chloro-4-methyl-N-propylbenzamide is unique due to the specific combination of substituents on the benzene ring, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-methyl-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOUDYEWYAGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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